molecular formula C29H33BrN2O B131131 O-Allyl-N-benzylcinchonidinium bromide CAS No. 158195-40-5

O-Allyl-N-benzylcinchonidinium bromide

Cat. No. B131131
M. Wt: 505.5 g/mol
InChI Key: PMBXATROGBSNCU-PCOYAJJYSA-M
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Description

“O-Allyl-N-benzylcinchonidinium bromide” is a chemical compound with the empirical formula C29H33BrN2O. It has a molecular weight of 505.49 . It is known to be a chiral phase-transfer catalyst .


Molecular Structure Analysis

The molecular structure of “O-Allyl-N-benzylcinchonidinium bromide” can be represented by the SMILES string [Br-].C=CCOC@@HCc3ccccc3)c4ccnc5ccccc45 .


Chemical Reactions Analysis

As a chiral phase-transfer catalyst, “O-Allyl-N-benzylcinchonidinium bromide” can be used in various chemical reactions. For instance, it can be employed as a catalyst for asymmetric benzylation reactions .


Physical And Chemical Properties Analysis

“O-Allyl-N-benzylcinchonidinium bromide” has an optical activity of [α]20/D −158°, c = 1 in chloroform. Its melting point is 140-144 °C (dec.) (lit.) .

Scientific Research Applications

Phase-Transfer Catalysis

O-Allyl-N-benzylcinchonidinium bromide is used in phase-transfer catalysis. It has been observed that the presence of an ortho-fluoro substituent on the benzyl group in the quaternary ammonium salt can dramatically increase the enantioselectivity in the alkylation process. This catalyst was specifically used to prepare alpha-alkylated amino acid derivatives with high enantioselectivity, achieving up to >99% ee (Jew, Yoo, Jeong, Park, & Park, 2002).

Synthesis of Bis-α-Amino Acid Esters

In the realm of enantioselective synthesis, O-Allyl-N-benzylcinchonidinium bromide has been employed as a phase-transfer catalyst for producing bis-α-amino acid esters. This process involves the alkylation of molecules of a benzophenone-derived glycine-imine with a dibromide, resulting in high enantiomeric excesses of the target amino acid esters (Lygo, Crosby, & Peterson, 1999).

Synthesis of Alpha-Alkyl-Alanine

The compound is also applied in the synthesis of alpha-alkyl-alanine. It facilitates enantioselective phase-transfer alkylation, as demonstrated in the alkylation of 2-naphthyl aldimine tert-butyl ester with RbOH. This method has been reported to produce enantioselectivities up to 96% ee (Jew et al., 2003).

properties

IUPAC Name

4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N2O.BrH/c1-3-18-32-29(26-14-16-30-27-13-9-8-12-25(26)27)28-19-24-15-17-31(28,21-23(24)4-2)20-22-10-6-5-7-11-22;/h3-14,16,23-24,28-29H,1-2,15,17-21H2;1H/q+1;/p-1/t23-,24-,28-,29+,31?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBXATROGBSNCU-PCOYAJJYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N+]1(C[C@@H]2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584105
Record name 4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Allyl-N-benzylcinchonidinium bromide

CAS RN

158195-40-5
Record name 4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Allyl-N-benzylcinchonidinium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TM Razler, Y Hsiao, F Qian, R Fu… - The Journal of …, 2009 - ACS Publications
A ligand-free Suzuki−Miyaura reaction for the cross-coupling of aryl and heteroaryl bromides with aryl and heteroarylboronic acids has been developed utilizing catalytic polyethylene …
Number of citations: 89 pubs.acs.org
A Högnäsbacka - 2015 - aaltodoc.aalto.fi
Enantioselective Michael additions of α-substituted phenylpropanoates to acrylonitriles as well as enantioselective Michael additions of substituted benzyl cyanides to acrylates were …
Number of citations: 2 aaltodoc.aalto.fi
RL Williams - 2013 - leicester.figshare.com
… of N-(diphenylmethylene)glycine tert-butyl ester (39) yielded the following order of enantioselectivity: meta-dimer > para-dimer ≈ monomer (O-allyl-Nbenzylcinchonidinium bromide) …
Number of citations: 2 leicester.figshare.com
A Lahdenpera - 2017 - ora.ox.ac.uk
… We choose the O-allyl-N-benzylcinchonidinium bromide 105 which gave the only reaction with slight enantiomeric excess (Table 7, entry 4), the Maruoka-type catalyst 101 which gave …
Number of citations: 3 ora.ox.ac.uk

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